1-(benzenesulfonyl)-1H-indole-5-carbaldehyde
Overview
Description
1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the benzenesulfonyl group and the aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde is the G protein-coupled receptor 84 (Gpr84) . Gpr84 is reportedly activated by medium-chain fatty acids and plays a significant role in the pathology of liver fibrosis . Another potential target could be human neutrophil elastase (hNE) , as benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of hNE .
Biochemical Pathways
Given its potential targets, it’s plausible that it could influence pathways related to inflammation and liver fibrosis , as well as pathways involving hNE, which plays a role in immune response .
Pharmacokinetics
Benzenesulfonic acid derivatives, which share a similar structure, are known to be rapidly eliminated from the body . This suggests that this compound may also have a short half-life and high clearance rate, potentially impacting its bioavailability.
Result of Action
Given its potential targets, it’s plausible that it could have anti-inflammatory effects and play a role in mitigating liver fibrosis . It may also inhibit the activity of hNE, potentially impacting immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the sulfonylation of indole derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired sulfonylated product. The aldehyde group can then be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and formylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: 1-(Benzenesulfonyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(Benzenesulfonyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(Benzenesulfonyl)-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
1-(Benzenesulfonyl)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and biological activity. The presence of both the benzenesulfonyl and aldehyde groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(benzenesulfonyl)indole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORWTDKWNXPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590478 | |
Record name | 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671215-62-6 | |
Record name | 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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